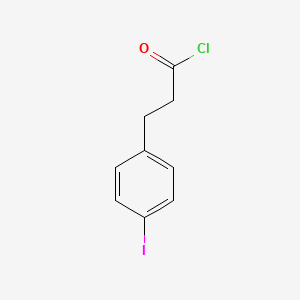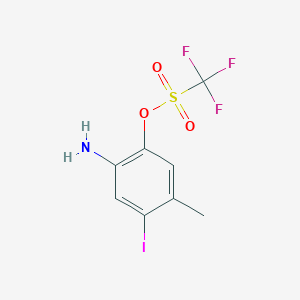
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is an organoiodine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, an iodine atom, a methyl group, and a trifluoromethanesulphonate group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzene ring is achieved through electrophilic substitution reactions. Common reagents for iodination include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Amination: The amino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the iodinated benzene derivative with ammonia or an amine under suitable conditions.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Trifluoromethanesulphonation: The trifluoromethanesulphonate group is introduced by reacting the intermediate compound with trifluoromethanesulphonic anhydride or trifluoromethanesulphonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The trifluoromethanesulphonate group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It is used as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It is explored for its therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The trifluoromethanesulphonate group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The iodine atom and amino group contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-iodo-5-methylphenyl sulphonate
- 2-Amino-4-iodo-5-methylphenyl methanesulphonate
- 2-Amino-4-iodo-5-methylphenyl ethanesulphonate
Uniqueness
2-Amino-4-iodo-5-methylphenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts distinct chemical properties such as increased lipophilicity and enhanced reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H7F3INO3S |
|---|---|
Molekulargewicht |
381.11 g/mol |
IUPAC-Name |
(2-amino-4-iodo-5-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F3INO3S/c1-4-2-7(6(13)3-5(4)12)16-17(14,15)8(9,10)11/h2-3H,13H2,1H3 |
InChI-Schlüssel |
QYOTWAQIWDSDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)N)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



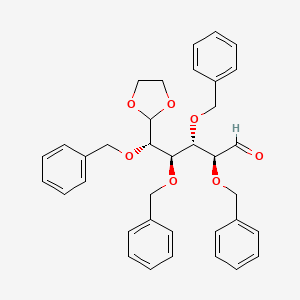
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
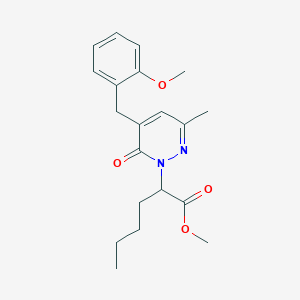
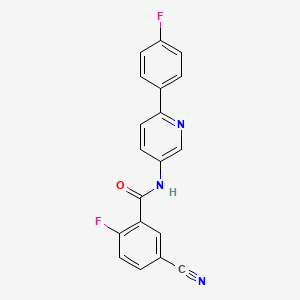
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
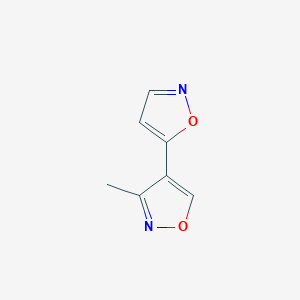



![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
